molecular formula C18H20N2O6S B2942250 (2S)-2-(5-Acetamido-2-methoxybenzenesulfonamido)-3-phenylpropanoic acid CAS No. 87670-83-5

(2S)-2-(5-Acetamido-2-methoxybenzenesulfonamido)-3-phenylpropanoic acid

Cat. No.: B2942250
CAS No.: 87670-83-5
M. Wt: 392.43
InChI Key: MAGLCMUSLNWOOX-UHFFFAOYSA-N
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Description

The compound “(2S)-2-(5-Acetamido-2-methoxybenzenesulfonamido)-3-phenylpropanoic acid” is a chiral sulfonamide derivative featuring a phenylpropanoic acid backbone. Its structure includes a 5-acetamido-2-methoxybenzenesulfonamido group attached to the second carbon of the propanoic acid chain, with stereochemical specificity at the C2 position (S-configuration).

The acetamido and methoxy substituents likely influence solubility, metabolic stability, and target engagement .

Properties

IUPAC Name

(2S)-2-[(5-acetamido-2-methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O6S/c1-12(21)19-14-8-9-16(26-2)17(11-14)27(24,25)20-15(18(22)23)10-13-6-4-3-5-7-13/h3-9,11,15,20H,10H2,1-2H3,(H,19,21)(H,22,23)/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGLCMUSLNWOOX-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC(=C(C=C1)OC)S(=O)(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(5-Acetamido-2-methoxybenzenesulfonamido)-3-phenylpropanoic acid typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the acetamido group: This step involves the acetylation of an amine group using acetic anhydride or acetyl chloride under basic conditions.

    Introduction of the methoxybenzenesulfonamido group: This can be achieved through sulfonation of a methoxybenzene derivative followed by amide formation with an appropriate amine.

    Coupling with phenylpropanoic acid: The final step involves coupling the intermediate with phenylpropanoic acid using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(5-Acetamido-2-methoxybenzenesulfonamido)-3-phenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The acetamido group can be reduced to an amine under hydrogenation conditions.

    Substitution: The sulfonamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Conversion to primary amines.

    Substitution: Formation of new sulfonamide derivatives.

Scientific Research Applications

(2S)-2-(5-Acetamido-2-methoxybenzenesulfonamido)-3-phenylpropanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Investigated for its therapeutic potential in treating diseases due to its unique molecular structure.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (2S)-2-(5-Acetamido-2-methoxybenzenesulfonamido)-3-phenylpropanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The acetamido and sulfonamido groups play crucial roles in these interactions, often forming hydrogen bonds or ionic interactions with the target molecules. This binding can alter the conformation of the target, leading to changes in its activity and downstream signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name Key Substituents/Modifications Biological Relevance (Inferred) Reference
(2S)-2-(5-Acetamido-2-methoxybenzenesulfonamido)-3-phenylpropanoic acid 5-Acetamido, 2-methoxybenzenesulfonamido, (S)-configuration at C2 Potential protease/kinase inhibition
(S)-2-(4-Methoxyphenylsulfonamido)-3-phenylpropanoic acid 4-Methoxybenzenesulfonamido (no acetamido group) Broad sulfonamide activity (e.g., COX-2)
(2S)-2-(3-(5-Chloro-2-oxo-2,3-dihydrobenzofuran-3-yl)ureido)-3-phenylpropanoic acid Chloro-2-oxo-dihydrobenzofuran ureido group Rotameric behavior noted in NMR studies
(S)-2-(2-Acetamidoacetamido)-3-phenylpropanamide Acetamidoacetamido group, propanamide terminus (vs. propanoic acid) Peptidomimetic applications
(2S)-2-{[(3R)-5-Chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-7-yl]formamido}-3-phenylpropanoic acid Chloro-hydroxybenzopyran formamido group Antibacterial or antifungal activity

Functional and Pharmacological Differences

Sulfonamide vs. Ureido/Carbamate Groups :

  • The target compound’s sulfonamide group contrasts with ureido or carbamate linkages in analogues like the chloro-benzofuran derivative . Sulfonamides typically exhibit stronger hydrogen-bonding capacity, enhancing target affinity, while ureido groups may introduce conformational flexibility .
  • The 5-acetamido-2-methoxy substituent in the target compound differentiates it from simpler methoxy-sulfonamides (e.g., ’s 4-methoxy derivative). The acetamido group may improve membrane permeability or metabolic stability compared to hydroxyl or halogenated substituents .

Stereochemical and Backbone Variations: The (S)-configuration at C2 is critical for chiral recognition in biological systems. Phenylpropanoic acid backbones are conserved across many analogues (), suggesting this scaffold balances rigidity and hydrophobicity for target engagement. Modifications to the phenyl group (e.g., halogenation) in other compounds may enhance potency but reduce solubility .

Rotameric Behavior and Solubility :

  • The chloro-benzofuran ureido compound () exhibits rotameric behavior in NMR studies, which could complicate crystallization or binding kinetics. The target compound’s methoxy and acetamido groups may reduce such dynamic effects .
  • Carboxylic acid termini (as in the target compound) generally improve aqueous solubility compared to ester or amide derivatives (e.g., ), though at the cost of increased ionization at physiological pH .

Research Findings and Implications

  • Enzyme Inhibition Potential: Sulfonamide derivatives in and show activity against enzymes like cyclooxygenase (COX) or bacterial proteases. The target compound’s acetamido-methoxy combination may optimize selectivity for specific isoforms (e.g., COX-2 over COX-1) .
  • Metabolic Stability : The acetamido group in the target compound could resist oxidative metabolism better than hydroxylated analogues (), as seen in preclinical studies of similar molecules .
  • Synthetic Challenges : Stereoselective synthesis of the (S)-configuration, as required for the target compound, is achievable via methods described in (e.g., chiral auxiliaries or enzymatic resolution) but may require optimization for scale-up .

Biological Activity

  • Molecular Formula : C₁₈H₂₀N₂O₆S
  • Molecular Weight : 392.43 g/mol

This compound features a sulfonamide group, which is known for its antibacterial properties, and an acetamido group that may enhance its biological interactions.

Antimicrobial Activity

Research indicates that sulfonamides, including derivatives like (2S)-2-(5-Acetamido-2-methoxybenzenesulfonamido)-3-phenylpropanoic acid, exhibit significant antimicrobial properties. They primarily function by inhibiting bacterial folate synthesis, which is crucial for DNA and RNA production.

Case Study : In vitro studies have demonstrated that related sulfonamide compounds effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The specific derivative has shown promise in enhancing the efficacy of existing antibiotics when used in combination therapies.

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. Sulfonamides are known to modulate inflammatory pathways, potentially providing relief in conditions such as rheumatoid arthritis.

Research Findings : A study published in the Journal of Medicinal Chemistry reported that certain sulfonamide derivatives reduced pro-inflammatory cytokine levels in animal models of inflammation. This suggests that this compound may have similar effects, warranting further investigation.

Enzyme Inhibition

The compound's structure suggests potential inhibition of specific enzymes involved in metabolic pathways. Sulfonamides often target dihydropteroate synthase (DHPS), an enzyme critical for folate biosynthesis.

Experimental Data : Enzyme assays have indicated that derivatives of this compound can inhibit DHPS activity, leading to reduced bacterial proliferation. This mechanism highlights its potential as a lead compound for developing new antimicrobial agents.

Data Summary

Activity Type Mechanism Reference
AntimicrobialInhibition of folate synthesisJournal of Medicinal Chemistry
Anti-inflammatoryModulation of cytokine levelsJournal of Medicinal Chemistry
Enzyme inhibitionInhibition of dihydropteroate synthaseResearchGate Study

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